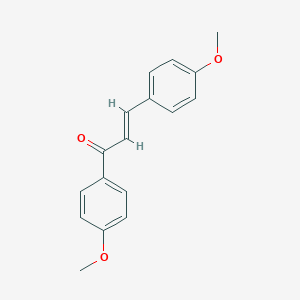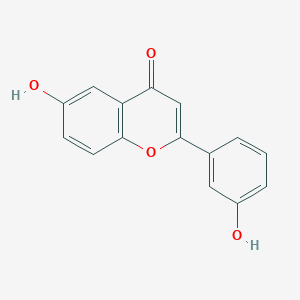
4,4'-二甲氧基查尔酮
描述
4,4’-二甲氧基查耳酮是一种天然存在的黄酮类化合物,存在于多种植物中,包括当归属植物。 它以其多样的生物活性而闻名,包括抗衰老、抗炎和抗氧化特性 。近年来,该化合物因其在科学和医学各个领域潜在的治疗应用而备受关注。
科学研究应用
化学: 它用作合成其他黄酮类化合物的先驱,并用于非线性光学和化学传感材料科学.
生物学: 该化合物在促进自噬(一种细胞降解过程)方面显示出希望,并且已被研究用于其抗衰老作用.
医学: 4,4’-二甲氧基查耳酮具有心脏保护作用,促进长寿,并在治疗与年龄相关的疾病方面具有潜在的治疗应用.
工业: 由于其生物活性,它被用于开发抗衰老产品和补充剂。
作用机制
4,4’-二甲氧基查耳酮通过多种机制发挥其作用:
自噬激活: 该化合物通过抑制特定的GATA转录因子来诱导自噬,与TORC1激酶通路无关.
抗氧化特性: 它具有抗氧化特性,有助于减轻氧化应激并保护细胞免受损伤.
铁蛋白吞噬作用和铁死亡: 4,4’-二甲氧基查耳酮激活铁蛋白吞噬作用,导致铁蛋白降解和不稳定铁增加,从而在衰老细胞中诱导铁死亡.
生化分析
Biochemical Properties
4,4’-Dimethoxychalcone plays a crucial role in biochemical reactions, particularly in promoting autophagy and mitigating oxidative stress. It interacts with several enzymes and proteins, including GATA transcription factors and ferrochelatase. By inhibiting GATA transcription factors, 4,4’-Dimethoxychalcone induces autophagy independently of the TORC1 kinase pathway . Additionally, it binds to ferrochelatase, influencing the levels of divalent iron ions within cells .
Cellular Effects
4,4’-Dimethoxychalcone exerts various effects on different cell types and cellular processes. It promotes longevity in yeast, worms, and flies, and protects mice from heart injury and liver toxicity . In senescent cells, 4,4’-Dimethoxychalcone activates ferritinophagy, leading to increased labile iron pools and inducing ferroptosis . It also reduces the senescence-associated secretory phenotype (SASP) in aging cells, thereby improving cellular function .
Molecular Mechanism
The molecular mechanism of 4,4’-Dimethoxychalcone involves multiple pathways. It induces autophagy by inhibiting GATA transcription factors and activating the phosphorylation of ULK1 at Ser555 . Additionally, it activates the MAPK signaling pathway, which further regulates autophagy . 4,4’-Dimethoxychalcone also exerts antioxidative effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dimethoxychalcone have been observed to change over time. It has been shown to increase autophagic flux in various organisms, including yeast, worms, and mice . The compound’s stability and degradation over time have been studied, revealing that its autophagy-enhancing effects are consistent across different species . Long-term studies have demonstrated its protective effects against age-related pathologies .
Dosage Effects in Animal Models
The effects of 4,4’-Dimethoxychalcone vary with different dosages in animal models. In mice, a dosage of 100 mg/kg administered intraperitoneally efficiently triggered autophagic flux in the heart and liver . Higher doses have been associated with increased cardioprotective effects, while excessive doses may lead to adverse effects such as liver toxicity . The compound’s dosage-dependent effects highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4,4’-Dimethoxychalcone is involved in several metabolic pathways, including the Keap1/Nrf2/HMOX1 pathway and the inhibition of ferrochelatase . By activating the Keap1/Nrf2/HMOX1 pathway, it induces the expression of antioxidative genes, thereby reducing oxidative stress . The inhibition of ferrochelatase leads to increased levels of labile iron, which contributes to its pro-ferroptotic effects .
Transport and Distribution
Within cells and tissues, 4,4’-Dimethoxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its binding to proteins such as ferritin, which plays a role in its transport and storage within cells .
Subcellular Localization
4,4’-Dimethoxychalcone exhibits specific subcellular localization, which affects its activity and function. It targets organelles such as lysosomes and mitochondria, where it induces autophagy and regulates oxidative stress . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .
准备方法
合成路线和反应条件: 4,4’-二甲氧基查耳酮可以通过克莱森-施密特缩合反应合成。 该反应涉及在醇类碱(如氢氧化钠或氢氧化钾)存在下,等摩尔量的4-甲氧基苯甲醛和4-甲氧基苯乙酮的反应 。该反应通常在室温下进行,并在纯化后得到所需的查耳酮。
工业生产方法: 虽然关于4,4’-二甲氧基查耳酮的具体工业生产方法没有得到广泛的记录,但克莱森-施密特缩合反应仍然是用于大规模合成的最实用的方法。该反应的简单性和高产率使其适用于工业应用。
化学反应分析
反应类型: 4,4’-二甲氧基查耳酮会经历各种化学反应,包括:
氧化: 该化合物可以被氧化生成黄酮和黄烷酮醇.
还原: 还原反应可以将查耳酮转化为二氢查耳酮。
取代: 亲电取代反应可以在芳环上发生,从而生成各种取代衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂是典型的还原剂。
取代: 卤素、硝化剂和磺化剂用于亲电取代反应。
主要产物:
氧化: 黄酮和黄烷酮醇。
还原: 二氢查耳酮。
取代: 根据所用试剂的不同,可以生成各种取代查耳酮。
相似化合物的比较
4,4’-二甲氧基查耳酮由于其双甲氧基,在查耳酮中是独一无二的,这增强了其生物活性。类似的化合物包括:
- 4’-甲氧基查耳酮
- 甘草查耳酮
- 2’-O-甲基甘草查耳酮
- 3-脱氧苏木查耳酮
- 芸香苷
这些化合物在结构上具有相似性,但在其特定的官能团方面有所不同,导致其生物活性和应用的差异。
属性
IUPAC Name |
1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVSZWKIHQDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314557 | |
| Record name | 4,4′-Dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-89-9 | |
| Record name | 4,4′-Dimethoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-Dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















